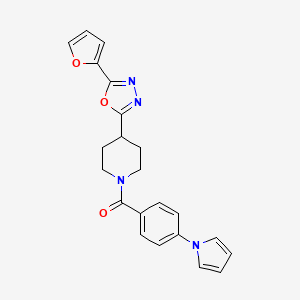
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is an intriguing compound that combines multiple functional groups, including pyrrole, phenyl, furan, oxadiazole, and piperidine
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the 4-(1H-pyrrol-1-yl)phenyl intermediate through a nucleophilic substitution reaction between a halogenated benzene derivative and pyrrole under basic conditions.
Step 2: : In parallel, the 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine intermediate is synthesized by cyclization of a suitable hydrazide with furan-2-carboxylic acid under acidic conditions, followed by nucleophilic substitution with piperidine.
Step 3: : The final product is obtained by coupling the two intermediates through a carbonylation reaction using a suitable carbonylating agent, such as carbon monoxide, in the presence of a palladium catalyst.
Industrial Production Methods
For large-scale industrial production, the synthetic routes involve optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistency and efficiency. Additionally, green chemistry principles, such as the use of recyclable catalysts and non-toxic solvents, can be applied to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrole and furan rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: : The oxadiazole ring can be reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, acidic or neutral conditions.
Reduction: : Hydrogen gas, palladium catalyst, under mild conditions.
Substitution: : Halogenated reagents, strong bases, or acids depending on the reaction.
Major Products Formed
Oxidation: : Corresponding carboxylic acids or ketones.
Reduction: : Corresponding amines.
Substitution: : Halogenated derivatives or products with different functional groups introduced.
科学研究应用
This compound has significant potential in various research fields:
Chemistry: : Its multi-functional groups allow for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.
Biology: : It can serve as a molecular probe in biological systems to study enzyme activities and receptor binding due to its structural complexity.
Medicine: : Potential pharmacophore for the development of new therapeutic agents targeting specific biological pathways.
Industry: : Used in the manufacturing of advanced materials, including polymers and nanomaterials with specific electronic or photonic properties.
作用机制
The compound exerts its effects through multiple molecular targets and pathways:
Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, thus interfering with metabolic processes.
Receptor Binding: : It can interact with various receptors, influencing signal transduction pathways and modulating cellular responses.
Pathways: : Involves pathways related to oxidative stress, cell signaling, and metabolic regulation.
相似化合物的比较
Compared to other compounds with similar functionalities, this compound stands out due to its unique combination of rings and linkages. Some similar compounds include:
(4-(1H-pyrrol-1-yl)phenyl)(4-(3-(furan-2-yl)-1,2,4-triazol-2-yl)piperidin-1-yl)methanone
(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
The presence of the oxadiazole and piperidine rings in combination with pyrrole and furan structures make this compound particularly versatile and functionally rich, setting it apart from similar molecules with different ring substitutions.
This wraps up our deep dive into (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
属性
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-5-7-18(8-6-17)25-11-1-2-12-25)26-13-9-16(10-14-26)20-23-24-21(29-20)19-4-3-15-28-19/h1-8,11-12,15-16H,9-10,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCICKCBKVRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














